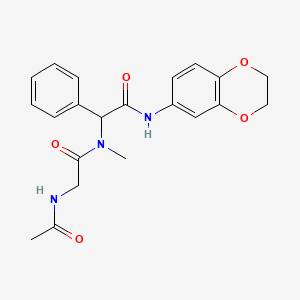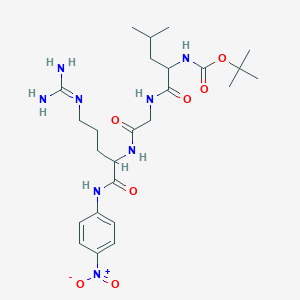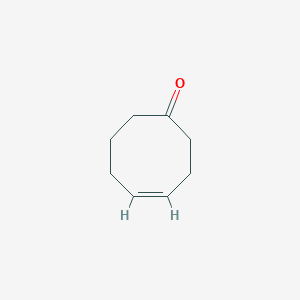
4-Chloro-5-methoxy-3-phenyl-isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-methoxy-3-phenyl-isoxazole is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxy-3-phenyl-isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 4-chlorobenzonitrile oxide with 3-methoxyphenylacetylene under mild conditions . The reaction is usually catalyzed by copper (I) or ruthenium (II) to facilitate the (3 + 2) cycloaddition .
Industrial Production Methods
Industrial production methods for isoxazoles often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste associated with metal-catalyzed reactions . Microwave-assisted solid-phase synthesis is one such method that has been explored for the efficient production of isoxazoles .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-methoxy-3-phenyl-isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazoles with different functional groups.
Applications De Recherche Scientifique
4-Chloro-5-methoxy-3-phenyl-isoxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-methoxy-3-phenyl-isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-3-phenyl-isoxazole: Similar structure but with a methyl group instead of a chloro group.
4-Bromo-5-methoxy-3-phenyl-isoxazole: Similar structure but with a bromo group instead of a chloro group.
3-(4-Hydroxyphenyl)-5-phenyl-isoxazole: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
4-Chloro-5-methoxy-3-phenyl-isoxazole is unique due to the presence of both chloro and methoxy groups, which can influence its chemical reactivity and biological activity. The chloro group can participate in nucleophilic substitution reactions, while the methoxy group can enhance the compound’s lipophilicity and membrane permeability .
Propriétés
Formule moléculaire |
C10H8ClNO2 |
|---|---|
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
4-chloro-5-methoxy-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C10H8ClNO2/c1-13-10-8(11)9(12-14-10)7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
VMXTUTAATJLAOF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NO1)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B12094598.png)



![3-[3-(2-Cyano-ethyl)-2-methyl-indolizin-1-yl]-3-oxo-propionitrile](/img/structure/B12094616.png)




![(5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-one](/img/structure/B12094644.png)


